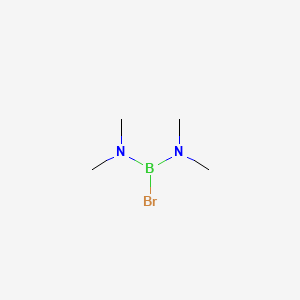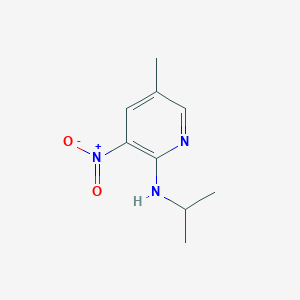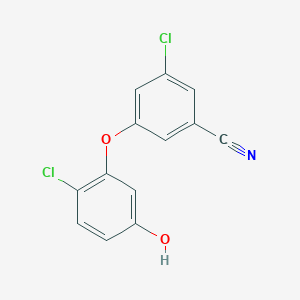
2-(2-(Pyridin-3-yl)-1h-indol-3-yl)ethanamine hydrochloride
Übersicht
Beschreibung
“2-(2-(Pyridin-3-yl)-1h-indol-3-yl)ethanamine hydrochloride” is a chemical compound with the CAS Number: 84359-16-0 . It has a molecular weight of 158.63 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another study synthesized a series of novel 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives .Molecular Structure Analysis
The molecular formula of “this compound” is C7H11ClN2 . The InChI code is 1S/C7H10N2.ClH/c8-4-3-7-2-1-5-9-6-7;/h1-2,5-6H,3-4,8H2;1H .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen
DNA Binding and Cytotoxicity
Copper(II) complexes with tridentate ligands, including those related to the structure of the query compound, have been synthesized and characterized. These complexes exhibit good DNA binding propensity, showing minor structural changes of calf thymus DNA upon binding. The complexes have low toxicity for different cancer cell lines, indicating potential applications in biomedical research and drug development (Kumar et al., 2012).
Corrosion Inhibition
Cadmium(II) Schiff base complexes, synthesized from ligands similar in structure to the query compound, have shown corrosion inhibition properties on mild steel. This finding bridges coordination inorganic chemistry with materials and corrosion engineering, highlighting the potential for these complexes in protecting industrial materials (Das et al., 2017).
Catalysis
Nickel(II) complexes chelated by (amino)pyridine ligands, structurally related to the query compound, have been explored for ethylene oligomerization. These complexes exhibit high catalytic activities, producing mostly ethylene dimers, trimers, and tetramers. This study opens avenues for the development of efficient catalysts in the polymer industry (Nyamato et al., 2016).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, calling a POISON CENTER or doctor/physician if you feel unwell, washing skin thoroughly after handling, removing person to fresh air and keeping comfortable for breathing, and rinsing cautiously with water for several minutes .
Zukünftige Richtungen
While specific future directions for “2-(2-(Pyridin-3-yl)-1h-indol-3-yl)ethanamine hydrochloride” are not available, research into similar compounds suggests potential applications in medicinal chemistry. For example, a study synthesized a series of novel 2-(pyridin-2-yl) pyrimidine derivatives and evaluated their anti-fibrotic activities . This suggests potential future research directions in exploring the biological activities of similar compounds.
Eigenschaften
IUPAC Name |
2-(2-pyridin-3-yl-1H-indol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3.ClH/c16-8-7-13-12-5-1-2-6-14(12)18-15(13)11-4-3-9-17-10-11;/h1-6,9-10,18H,7-8,16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKOCCMNEWMBPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CN=CC=C3)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20332678 | |
| Record name | 2-[2-(Pyridin-3-yl)-1H-indol-3-yl]ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20332678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
374064-07-0 | |
| Record name | 2-[2-(Pyridin-3-yl)-1H-indol-3-yl]ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20332678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-Methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one](/img/structure/B1604642.png)








